2-(4-Chloro-1-ethyl-1H-pyrazol-3-yl)acetic acid is a chemical compound that falls under the category of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds characterized by their unique nitrogen-containing structure. This specific compound is notable for its potential applications in various fields, including medicinal chemistry and agriculture.
2-(4-Chloro-1-ethyl-1H-pyrazol-3-yl)acetic acid is classified as a pyrazole derivative, specifically a substituted acetic acid. This classification is based on its structural features, which include a pyrazole ring and an acetic acid functional group.
The synthesis of 2-(4-Chloro-1-ethyl-1H-pyrazol-3-yl)acetic acid typically involves the following steps:
In an industrial context, the synthesis may be optimized using continuous flow reactors to enhance yield and efficiency. Key parameters such as temperature, pressure, and reagent concentration are crucial for maximizing production.
The molecular structure of 2-(4-Chloro-1-ethyl-1H-pyrazol-3-yl)acetic acid consists of a pyrazole ring substituted with a chloro group at position four and an ethyl group at position one. The acetic acid moiety is attached to the nitrogen atom of the pyrazole ring.
The molecular formula for this compound is C₉H₁₀ClN₂O₂, with a molecular weight of approximately 202.64 g/mol. The structure can be represented as follows:
2-(4-Chloro-1-ethyl-1H-pyrazol-3-yl)acetic acid can participate in several chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 2-(4-Chloro-1-ethyl-1H-pyrazol-3-yl)acetic acid involves its interaction with biological targets that may lead to antimicrobial or anti-inflammatory effects. Research indicates that compounds in this class may modulate specific pathways involved in inflammation and microbial resistance, although detailed mechanistic studies are still ongoing .
The compound is typically characterized by its solid state at room temperature, with specific melting and boiling points that depend on purity and synthesis conditions.
Key chemical properties include:
Relevant analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are commonly employed to confirm the identity and purity of synthesized compounds .
2-(4-Chloro-1-ethyl-1H-pyrazol-3-yl)acetic acid has several notable applications:
Pyrazole derivatives constitute a privileged scaffold in medicinal chemistry due to their versatile pharmacological profiles and structural adaptability. As five-membered heterocyclic compounds containing two adjacent nitrogen atoms, pyrazoles exhibit aromatic character and dipole moments that facilitate diverse molecular interactions with biological targets [1] [7]. The pyrazole nucleus serves as a structural cornerstone in numerous clinically established drugs, including celecoxib (anti-inflammatory), rimonabant (anti-obesity), and CDPPB (antipsychotic), demonstrating the therapeutic significance of this heterocycle [1]. The broad-spectrum bioactivity arises from the scaffold's ability to undergo regioselective substitutions at N1, C3, C4, and C5 positions, enabling precise modulation of steric and electronic properties [8].
Table 1: Pharmacological Applications of Pyrazole Derivatives
Biological Activity | Representative Compounds | Key Molecular Targets | Clinical Applications |
---|---|---|---|
Anti-inflammatory | Celecoxib, Difenamizole | COX-2 enzyme | Arthritis management |
Anticancer | Pyrazolo[3,4-d]pyrimidines | CDK2/cyclin A2 | Breast/liver cancer |
Antiviral | 2-((Pyrazolyl)methyl)thio-pyrimidines | HIV-1 reverse transcriptase | HIV/AIDS therapy |
Antimicrobial | Chalcone-pyrazole hybrids | Bacterial topoisomerases | Anti-infective agents |
Antidepressant | Fezolamide | Monoamine transporters | Mood disorders |
Contemporary drug discovery programs increasingly exploit pyrazole-based architectures due to their favorable physicochemical properties, including moderate log P values (typically 0.5-3.5) and sufficient aqueous solubility for bioavailability [5] [7]. The synthetic tractability of pyrazoles enables efficient structure-activity relationship exploration through established routes like cyclocondensation of hydrazines with 1,3-dicarbonyl compounds, α,β-unsaturated ketones, or acetylenic ketones [1] [8]. This synthetic versatility facilitates rapid molecular diversification for lead optimization campaigns targeting diverse disease pathways.
The strategic integration of pyrazole motifs with s-triazine heterocycles creates synergistic pharmacophores with enhanced target affinity and selectivity profiles. s-Triazine (1,3,5-triazine) possesses a electron-deficient π-system that functions as a hydrogen bond acceptor platform while providing structural rigidity to molecular architectures [3]. When hybridized with pyrazole units, these systems exhibit dual advantages: (1) the pyrazole component contributes hydrogen bonding capacity and hydrophobic interactions, while (2) the s-triazine ring enables π-stacking interactions with aromatic residues in enzyme binding pockets [10]. Such hybrids demonstrate particular efficacy in targeting nucleotide-binding enzymes like cyclin-dependent kinases (CDKs) due to their ability to mimic purine nucleobases [10] [3].
Notably, pyrazolo[3,4-d]pyrimidine scaffolds—which contain a fused pyrazole-s-triazine core—serve as bioisosteric replacements for adenine in ATP-competitive kinase inhibitors [10]. These systems maintain the hydrogen bonding pattern of natural purines while allowing extensive substituent modifications to enhance target specificity. For example, molecular modeling studies confirm that pyrazolo[3,4-d]pyrimidine derivatives establish critical hydrogen bonds with Leu83 in CDK2's hinge region, mimicking the interactions observed with roscovitine (a benchmark CDK inhibitor) [10]. The planar nature of these fused heterocycles facilitates deep penetration into hydrophobic enzyme pockets inaccessible to bulkier scaffolds.
Table 2: Therapeutic Applications of Pyrazole-s-Triazine Hybrid Systems
Hybrid System | Biological Targets | Therapeutic Indications | Potency Range |
---|---|---|---|
Pyrazolo[3,4-d]pyrimidines | CDK2/cyclin A2 | Breast cancer, colorectal carcinoma | IC₅₀: 0.057–0.119 μM |
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines | CDK2, EGFR | Hepatocellular carcinoma | IC₅₀: 45–90 nM |
Thioglycoside-pyrazolo[3,4-d]pyrimidines | CDK2, glycosylation enzymes | Multi-drug resistant cancers | IC₅₀: 6–48 nM |
The strategic incorporation of an ethyl group at the N1 position and acetic acid moiety at C3 of the pyrazole ring creates structurally novel compounds with optimized drug-like properties. The 1-ethyl substitution enhances metabolic stability compared to N-unsubstituted or N-phenyl analogs by reducing susceptibility to cytochrome P450-mediated oxidation [5]. This alkyl chain also modulates lipophilicity to improve membrane permeability while maintaining aqueous solubility—a critical balance for oral bioavailability [5] [9]. The 4-chloro substituent introduces an electron-withdrawing group that influences the ring's electron distribution, potentially enhancing hydrogen bond acceptor capacity at adjacent positions [2].
The acetic acid side chain serves as a versatile bioisostere for carboxylic acid-containing pharmacophores while enabling salt formation for solubility optimization. This moiety can engage in ionic interactions with basic residues in enzyme binding sites or serve as a metal-chelating group for metalloenzyme inhibition [3] [7]. Crucially, the carboxylic acid functionality provides a synthetic handle for conjugation with other pharmacophores via amide coupling or esterification, facilitating prodrug strategies and molecular hybridization approaches [2] [9].
Synthetic routes to 2-(4-chloro-1-ethyl-1H-pyrazol-3-yl)acetic acid derivatives typically involve:
Recent advances demonstrate the utility of these compounds as intermediates for anticancer agents. In particular, thioglycoside derivatives incorporating this pyrazole acetic acid core show remarkable potency against HCT-116 colorectal carcinoma cells (IC₅₀ = 6–7 nM), significantly outperforming reference drugs like sorafenib [10]. The structural plasticity of the acetic acid moiety enables diverse molecular modifications, positioning this scaffold as a versatile building block for next-generation therapeutics targeting cyclin-dependent kinases, inflammation pathways, and microbial pathogenesis.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0